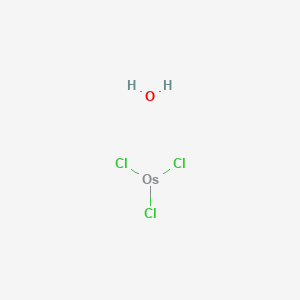

Chlorure d'osmium(III) hydraté

Vue d'ensemble

Description

Osmium(III) chloride hydrate is an inorganic compound composed of osmium metal and chlorine, with the chemical formula OsCl3·3H2O. This compound forms dark green crystals and is known for its solubility in water. Osmium(III) chloride hydrate is used as a precursor material for the production of various osmium complexes and has applications in different scientific fields .

Applications De Recherche Scientifique

Osmium(III) chloride hydrate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of dichlorodihydridoosmium complexes and other organometallic compounds.

Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.

Medicine: Explored for its anticancer properties, particularly in the development of osmium-based drugs.

Industry: Utilized in catalysis and as a starting material for the production of various osmium compounds .

Mécanisme D'action

Target of Action

Osmium(III) chloride hydrate, with the chemical formula OsCl3·xH2O , is an inorganic compound of osmium metal and chlorine. The primary target of this compound is the respiratory system . It has been used as a precursor material for the production of dichlorodihydridoosmium complex compounds and other compounds .

Mode of Action

The osmium-based complexes have recently attracted significant attention as potential anticancer drugs due to their diverse cytotoxic activities and other remarkable properties This aquated species then reacts with the N7 site of guanine .

Biochemical Pathways

It is known that the compound interacts with the dna molecule, specifically at the n7 site of guanine . This interaction can potentially disrupt the normal functioning of the DNA molecule, leading to cell death, which is a desirable outcome in the context of cancer treatment.

Pharmacokinetics

Given its use as a precursor for the synthesis of other compounds , it is likely that its bioavailability and pharmacokinetics are influenced by the properties of the resulting compounds.

Result of Action

The result of the action of Osmium(III) chloride hydrate is the production of more reactive species that can interact with DNA molecules . This interaction can lead to cell death, which is beneficial in the context of cancer treatment.

Analyse Biochimique

Biochemical Properties

Osmium(III) chloride hydrate plays a significant role in biochemical reactions. It is used for preparing osmium compounds and complexes

Molecular Mechanism

The molecular mechanism of Osmium(III) chloride hydrate involves its hydrolysis to produce a more reactive aquated species . This species then reacts with the N7 site of guanine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Osmium(III) chloride hydrate can be synthesized through the reaction of osmium metal with chlorine gas: [ 2Os + 3Cl_2 \rightarrow 2OsCl_3 ]

Another method involves the thermal decomposition of osmium(IV) chloride: [ 2OsCl_4 \rightarrow 2OsCl_3 + Cl_2 ]

Industrial Production Methods: Industrial production of osmium(III) chloride hydrate typically involves the direct chlorination of osmium metal at elevated temperatures. The resulting osmium(III) chloride is then hydrated to form the trihydrate compound .

Types of Reactions:

Oxidation: Osmium(III) chloride hydrate can undergo oxidation to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state osmium compounds.

Substitution: The chloride ligands in osmium(III) chloride hydrate can be substituted with other ligands to form various osmium complexes.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine.

Reduction: Reducing agents like stannous chloride (SnCl2).

Substitution: Ligands such as phosphines, amines, and other donor molecules.

Major Products Formed:

Oxidation: Osmium tetroxide (OsO4).

Reduction: Osmium(II) chloride complexes.

Substitution: Various organometallic osmium complexes

Comparaison Avec Des Composés Similaires

- Ruthenium(III) chloride hydrate (RuCl3·xH2O)

- Iridium(III) chloride hydrate (IrCl3·xH2O)

- Rhodium(III) chloride hydrate (RhCl3·xH2O)

Comparison: Osmium(III) chloride hydrate is unique due to its higher oxidation states and slower ligand exchange kinetics compared to similar compounds like ruthenium(III) chloride hydrate and iridium(III) chloride hydrate. This makes it more stable in aqueous solutions and potentially more effective in certain catalytic and therapeutic applications .

Activité Biologique

Osmium(III) chloride hydrate (OsCl₃·3H₂O) is an inorganic compound that has garnered attention in various fields, particularly in organometallic chemistry and toxicology. This article explores its biological activity, including its cytotoxic effects, potential applications in medicinal chemistry, and safety considerations.

- Chemical Formula : OsCl₃·3H₂O

- Molecular Weight : 314.6 g/mol

- Appearance : Dark green to black crystalline solid

- Solubility : Highly soluble in water

Synthesis and Applications

Osmium(III) chloride hydrate is synthesized through reactions involving osmium and chlorine, or by heating osmium(IV) chloride. It serves as a precursor for various complexes, particularly dichlorodihydridoosmium complexes, which are valuable in synthetic chemistry .

Cytotoxicity

Research indicates that osmium(III) chloride hydrate exhibits significant cytotoxic effects. Its toxicity is primarily attributed to the osmium ion's ability to interact with biological macromolecules, leading to cellular damage. Studies have shown that exposure can result in:

- Cellular Damage : Osmium compounds can induce oxidative stress, leading to apoptosis in various cell lines.

- Toxicological Profiles : The compound is classified as toxic upon ingestion or skin contact, causing irritation and potential long-term health effects .

Case Studies

-

Cytotoxicity in Cancer Research :

A study evaluated the cytotoxic effects of osmium(III) chloride hydrate on human cancer cell lines. Results demonstrated a dose-dependent increase in cell death, suggesting potential as an anticancer agent. The mechanism was linked to the generation of reactive oxygen species (ROS), which are known to induce apoptosis . -

Staining in Microscopy :

Osmium(III) chloride hydrate is utilized in histology for staining purposes. It can oxidize lipids and proteins, enhancing contrast in microscopy. However, its toxicity limits its application to very dilute solutions (1:5000 to 1:500000), ensuring safety while achieving desired staining effects .

Toxicity and Safety Considerations

Osmium(III) chloride hydrate is highly toxic and poses several health risks:

- Acute Effects :

-

Chronic Effects :

Prolonged exposure may lead to more severe health complications, including bronchitis and potential carcinogenic effects due to its oxidative properties .

Comparative Analysis with Other Metal Chlorides

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Osmium(III) Chloride Hydrate | OsCl₃·3H₂O | High toxicity; forms stable arene complexes |

| Osmium(IV) Chloride | OsCl₄ | Higher oxidation state; less stable than OsCl₃ |

| Ruthenium(III) Chloride | RuCl₃·xH₂O | Similar hydration behavior; lower toxicity |

| Iridium(III) Chloride | IrCl₃·xH₂O | Comparable catalytic properties; less dense |

| Platinum(II) Chloride | PtCl₂·xH₂O | Used extensively in catalysis; more stable |

Propriétés

IUPAC Name |

trichloroosmium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHOLOMEVBPRQY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Os](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OOs | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583435 | |

| Record name | Trichloroosmium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-60-2 | |

| Record name | Trichloroosmium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmium (III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.